molecular formula C18H17N3OS B2421891 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-16-7

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2421891
CAS RN: 391226-16-7
M. Wt: 323.41
InChI Key: AEOFIXNGNALKHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of arylamine compounds with acyl chlorides . For instance, “N-(2,4,6-Trimethylphenyl)formamide” can be synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “N-(2,4,6-Trimethylphenyl)formamide”, a similar compound, has been established . Its empirical formula is C10H13NO, and it has a molecular weight of 163.22 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4,6-Trimethylphenyl)formamide”, a similar compound, include a melting point of 179-183°C, a molecular weight of 163.21600, and a density of 1.052g/cm3 .

Scientific Research Applications

  • Anticancer Activity:

    • A study by (Ravinaik et al., 2021) reported the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited significant anticancer activity against various cancer cell lines, indicating potential applications in cancer treatment.
    • Another study by (Tiwari et al., 2017) on novel Schiff’s bases containing a thiadiazole scaffold showed promising anticancer activity against a panel of human cancer cell lines. This highlights the compound's potential in developing new anticancer agents.
  • Fluorescent Properties for Imaging:

    • (Zhang et al., 2017) synthesized derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide with fluorescent properties. These compounds showed large Stokes shifts and solid-state fluorescence, useful in imaging and sensing applications.
  • Antimicrobial Activity:

    • A study by (Bikobo et al., 2017) on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives revealed significant antimicrobial activity against various bacterial and fungal strains. This suggests its potential use in developing new antimicrobial agents.
  • Chemical Synthesis and Characterization:

    • The work of (Takikawa et al., 1985) demonstrated the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, providing valuable insights into the chemical properties and synthesis methods for related compounds.
  • Thermal and Electrical Properties:

    • In a study by (El-Menyawy et al., 2014), a novel organic compound containing thiadiazole moieties was analyzed for its thermal properties and electrical conductivity, indicating potential applications in material science.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “N-(2,4,6-Trimethylphenyl)formamide” has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-9-12(2)15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOFIXNGNALKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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